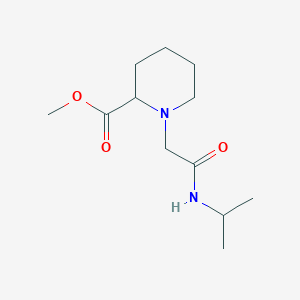
n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring and a tetrahydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-ethylpyrrolidine with a suitable aldehyde to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrrolidine or tetrahydropyridazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Its structural properties may allow for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.
Levosulpiride: Another dopamine receptor antagonist with applications in treating gastrointestinal disorders.
Uniqueness: n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of a pyrrolidine ring and a tetrahydropyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H20N4O2/c1-2-16-7-3-4-9(16)8-13-12(18)10-5-6-11(17)15-14-10/h9H,2-8H2,1H3,(H,13,18)(H,15,17) |
InChI Key |
QGJFKGDHPVSHEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=NNC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)










![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)
